N-Docosylbenzamide
Description
N-Docosylbenzamide is a long-chain alkyl-substituted benzamide derivative characterized by a benzamide core (C₆H₅CONH₂) functionalized with a docosyl (C₂₂H₄₅) alkyl chain attached to the nitrogen atom. The extended alkyl chain enhances its lipophilicity, which may influence its solubility in nonpolar solvents and self-assembly behavior in supramolecular systems.
Properties
CAS No. |
81855-51-8 |
|---|---|
Molecular Formula |
C29H51NO |
Molecular Weight |
429.7 g/mol |
IUPAC Name |
N-docosylbenzamide |
InChI |
InChI=1S/C29H51NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-27-30-29(31)28-25-22-21-23-26-28/h21-23,25-26H,2-20,24,27H2,1H3,(H,30,31) |
InChI Key |
GKIGWMCWSLVNNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Docosylbenzamide can be synthesized through the direct condensation of docosylamine and benzoic acid. The reaction typically involves heating the reactants in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate the use of catalysts to enhance reaction rates and reduce energy consumption. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-Docosylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation with sulfur trioxide (SO₃), and halogenation with halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Docosylamine.
Substitution: Nitro, sulfonyl, or halogenated benzamide derivatives.
Scientific Research Applications
N-Docosylbenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Docosylbenzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammatory and immune responses . This inhibition occurs through the prevention of IκB degradation, thereby blocking the NF-κB signaling pathway. Additionally, this compound may induce apoptosis in certain cell types by activating caspases and promoting DNA fragmentation .
Comparison with Similar Compounds
Key Observations:
- Alkyl Chain Length : this compound’s C22 chain confers significantly higher hydrophobicity compared to N-Dodecylacetamide (C12) . Longer chains typically increase melting points and reduce solubility in polar solvents.
- Functional Groups: Unlike N-(5-Cyanononan-5-yl)benzamide’s polar cyano group (-CN) or 2-Aminobenzamides’ reactive -NH₂ group , this compound lacks polar substituents, prioritizing nonpolar interactions.
- Phosphanyl vs. Alkyl : N-(diisopropylphosphanyl)benzamide’s phosphorus group enables metal coordination, a feature absent in this compound .
Physicochemical Properties and Behavior
- Solubility : this compound’s solubility in water is expected to be negligible due to its long alkyl chain, similar to N-Dodecylacetamide, which is sparingly soluble in water but miscible with organic solvents like chloroform .
- Thermal Stability : Long alkyl chains (e.g., C22) enhance thermal stability compared to shorter-chain analogs. For example, N-Dodecylacetamide has a melting point of ~80–85°C , while this compound’s melting point is likely higher (>100°C).
- Self-Assembly: The C22 chain may promote micelle or vesicle formation in nonpolar environments, analogous to lipid bilayers. This contrasts with N-(5-Cyanononan-5-yl)benzamide, where the branched cyano group disrupts ordered packing .
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